molecular formula C18H18F3N5 B10912905 N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10912905
M. Wt: 361.4 g/mol
InChI Key: WUWNWJWSQZPCET-UHFFFAOYSA-N
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Description

N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound featuring a pyrazole and pyrimidine moiety, both of which are significant in medicinal chemistry due to their biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(trifluoromethyl)pyrimidine and 1-ethyl-3-methyl-1H-pyrazole.

    Step 1 Nucleophilic Substitution: The 4-chloro-6-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with 1-ethyl-3-methyl-1H-pyrazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Step 2 Benzylation: The intermediate product is then reacted with benzylamine under basic conditions to form the final compound. This step typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for the hydrogenation process.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)

    Catalysts: Pd/C for hydrogenation, various bases for nucleophilic substitution

Major Products

    Oxidation: Formation of pyrazole N-oxides

    Reduction: Formation of dihydropyrimidine derivatives

    Substitution: Formation of various N-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound has potential as an enzyme inhibitor due to its ability to interact with various biological targets. It can be used in the study of enzyme kinetics and inhibition.

Medicine

In medicine, the compound is being investigated for its potential as a therapeutic agent. Its trifluoromethyl group enhances its pharmacokinetic properties, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of agrochemicals and materials science due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity. The pyrazole and pyrimidine rings are known to interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.

    N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-PYRIMIDINYL]AMINE: Substitution of the trifluoromethyl group with a methyl group, affecting its lipophilicity and metabolic stability.

Uniqueness

The presence of the trifluoromethyl group in N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE makes it unique compared to its analogs. This group significantly enhances its pharmacokinetic properties, making it more suitable for drug development.

This compound’s unique structure and properties make it a valuable candidate for various scientific and industrial applications, highlighting its potential in advancing research and development in multiple fields.

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

N-benzyl-4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18F3N5/c1-3-26-11-14(12(2)25-26)15-9-16(18(19,20)21)24-17(23-15)22-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,22,23,24)

InChI Key

WUWNWJWSQZPCET-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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